N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the cyclopentyloxy group is introduced via nucleophilic substitution.
Isoquinoline Synthesis: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The pyridine and isoquinoline intermediates are coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The cyclopentyloxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
- N-(6-ethoxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Uniqueness
N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and
Properties
IUPAC Name |
N-(6-cyclopentyloxypyridin-3-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-17-7-5-14-9-10-23(13-15(14)11-17)20(25)22-16-6-8-19(21-12-16)26-18-3-1-2-4-18/h5-8,11-12,18,24H,1-4,9-10,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGPTXIHVQSATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)NC(=O)N3CCC4=C(C3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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